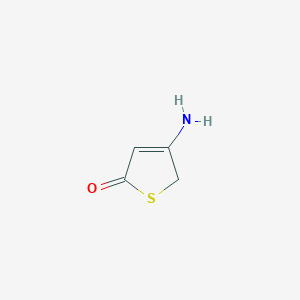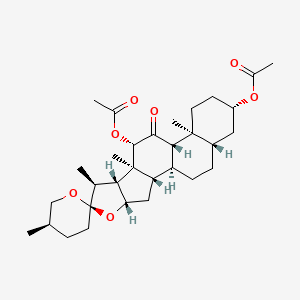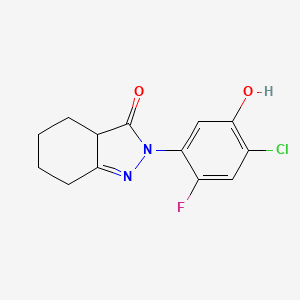
2-(4-Chloro-2-fluoro-5-hydroxyphenyl)-2,3a,4,5,6,7-hexahydro-3H-indazol-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Chloro-2-fluoro-5-hydroxyphenyl)-2,3a,4,5,6,7-hexahydro-3H-indazol-3-one is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique chemical structure, which includes a chloro-fluoro-hydroxyphenyl group attached to a hexahydroindazol-3-one core.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloro-2-fluoro-5-hydroxyphenyl)-2,3a,4,5,6,7-hexahydro-3H-indazol-3-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Phenyl Intermediate: The initial step involves the chlorination and fluorination of a phenol derivative to obtain 4-chloro-2-fluoro-5-hydroxyphenyl.
Cyclization: The phenyl intermediate is then subjected to cyclization reactions to form the hexahydroindazol-3-one core. This step often requires the use of strong acids or bases as catalysts.
Final Assembly: The final step involves the coupling of the phenyl intermediate with the hexahydroindazol-3-one core under specific reaction conditions, such as elevated temperatures and the presence of coupling agents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Chloro-2-fluoro-5-hydroxyphenyl)-2,3a,4,5,6,7-hexahydro-3H-indazol-3-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The chloro and fluoro groups can be reduced to form corresponding hydrogenated derivatives.
Substitution: The chloro and fluoro groups can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while substitution of the chloro group with an alkyl group may result in an alkylated derivative.
Applications De Recherche Scientifique
2-(4-Chloro-2-fluoro-5-hydroxyphenyl)-2,3a,4,5,6,7-hexahydro-3H-indazol-3-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of 2-(4-Chloro-2-fluoro-5-hydroxyphenyl)-2,3a,4,5,6,7-hexahydro-3H-indazol-3-one involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(4-Chloro-2-fluoro-5-hydroxyphenyl)-1-methyl-6-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione
- 3-(4-Chloro-5-cyclopentyloxy-2-fluorophenyl)-5-isopropylidene-1,3-oxazolidine-2,4-dione
Uniqueness
Compared to similar compounds, 2-(4-Chloro-2-fluoro-5-hydroxyphenyl)-2,3a,4,5,6,7-hexahydro-3H-indazol-3-one stands out due to its unique combination of functional groups and structural features
Propriétés
Formule moléculaire |
C13H12ClFN2O2 |
|---|---|
Poids moléculaire |
282.70 g/mol |
Nom IUPAC |
2-(4-chloro-2-fluoro-5-hydroxyphenyl)-4,5,6,7-tetrahydro-3aH-indazol-3-one |
InChI |
InChI=1S/C13H12ClFN2O2/c14-8-5-9(15)11(6-12(8)18)17-13(19)7-3-1-2-4-10(7)16-17/h5-7,18H,1-4H2 |
Clé InChI |
UIFXFQUSLWBNJY-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2=NN(C(=O)C2C1)C3=CC(=C(C=C3F)Cl)O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

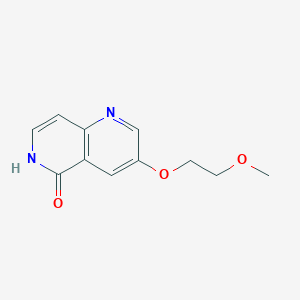
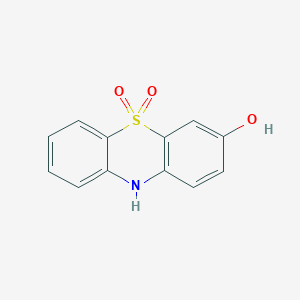
![6,7,8,9-tetrahydro-5H-[1,3]oxazolo[4,5-h][3]benzazepine](/img/structure/B8486756.png)

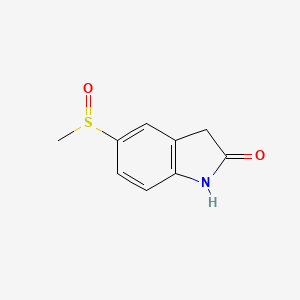
![4-Chloro-N-[3-(pyridine-3-carbonyl)phenyl]benzene-1-sulfonamide](/img/structure/B8486786.png)
![4-[(2-Hydroxyethyl)sulfonyl]phenol](/img/structure/B8486788.png)
![2-chloro-5-phenyl-N-(pyridin-2-ylmethyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B8486796.png)


![Thieno[3,2-b]pyridine,2-[[4-(2-methoxyphenyl)-1-piperazinyl]methyl]-6-(trifluoromethyl)-](/img/structure/B8486828.png)
